Benzoic acid, 2-hydroxy-5-(octyloxy)-

Description

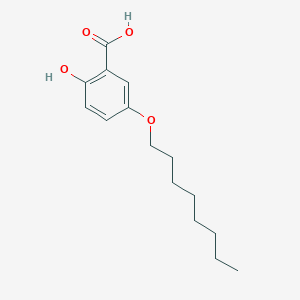

Benzoic acid, 2-hydroxy-5-(octyloxy)-, is a substituted benzoic acid derivative featuring a hydroxyl group at the ortho position (C2) and an octyloxy (C₈H₁₇O-) group at the para position (C5) on the aromatic ring. Its molecular formula is C₁₅H₂₂O₄, with a molecular weight of 278.33 g/mol. Structurally, the octyloxy chain introduces significant lipophilicity, while the hydroxyl and carboxylic acid groups contribute to hydrogen bonding and acidity.

Properties

CAS No. |

79427-90-0 |

|---|---|

Molecular Formula |

C15H22O4 |

Molecular Weight |

266.33 g/mol |

IUPAC Name |

2-hydroxy-5-octoxybenzoic acid |

InChI |

InChI=1S/C15H22O4/c1-2-3-4-5-6-7-10-19-12-8-9-14(16)13(11-12)15(17)18/h8-9,11,16H,2-7,10H2,1H3,(H,17,18) |

InChI Key |

XIIKROUWHAKQKZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCOC1=CC(=C(C=C1)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Hydroxybenzoic Acid Derivative Synthesis: The synthesis of benzoic acid, 2-hydroxy-5-(octyloxy)- can be achieved through the esterification of 2-hydroxybenzoic acid with octanol in the presence of a strong acid catalyst like sulfuric acid.

Industrial Production Methods: Industrially, this compound can be synthesized by the catalytic oxidation of toluene derivatives followed by esterification with octanol.

Chemical Reactions Analysis

Types of Reactions:

Reduction: Reduction of this compound can lead to the formation of alcohols or other reduced forms.

Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Hydrogen gas (H2) with a nickel (Ni) catalyst.

Substitution: Friedel-Crafts acylation using aluminum chloride (AlCl3) as a catalyst.

Major Products Formed:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and other reduced forms.

Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

- The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the growth of microorganisms by interfering with their metabolic pathways .

Molecular Targets and Pathways:

Comparison with Similar Compounds

5-Amino-2-(nonyloxy)benzoic Acid (C16H25NO3)

This compound replaces the hydroxyl group at C5 with an amino (-NH₂) group and substitutes octyloxy with a longer nonyloxy (C9) chain. Applications include drug intermediates requiring controlled release .

2-Ethoxybenzoic Acid (C9H10O3)

With a shorter ethoxy (C2) chain, this derivative exhibits lower molecular weight (166.18 g/mol ) and higher aqueous solubility. The reduced lipophilicity makes it suitable for formulations requiring rapid dissolution, such as immediate-release pharmaceuticals .

Table 1. Alkyloxy Chain Length Comparisons

| Compound | Substituents | Molecular Weight | logP* | Solubility (Water) | Application |

|---|---|---|---|---|---|

| 2-Hydroxy-5-(octyloxy)-BA | 2-OH, 5-O-C8 | 278.33 | ~4.2 | Low | Drug intermediates |

| 5-Amino-2-(nonyloxy)-BA | 5-NH2, 2-O-C9 | 287.37 | ~5.1 | Very Low | Controlled release |

| 2-Ethoxybenzoic Acid | 2-O-C2 | 166.18 | ~1.8 | Moderate | Immediate release |

*Estimated based on alkyl chain contributions.

Functional Group Modifications

Sulfasalazine (C18H14N4O5S)

A complex derivative with azo (-N=N-) and sulfonamide (-SO2NH-) groups at C4. These electron-withdrawing groups increase acidity (pKa ~3.1) compared to the target compound, enabling pH-dependent solubility. Sulfasalazine acts as a prodrug, cleaving in the colon to release 5-aminosalicylic acid, and is used to treat inflammatory bowel disease .

4-(Benzyloxy)-2-hydroxy-5-(sulfooxy)benzoic Acid (C14H12O8S)

The benzyloxy (aromatic ether) and sulfooxy (-OSO3H) groups enhance polarity and solubility. The sulfooxy group introduces strong acidity, making this compound suitable for ionic interactions in drug formulations or as a sulfonation intermediate .

Table 2. Functional Group Impact

| Compound | Key Functional Groups | Acidity (pKa) | Solubility Profile | Application |

|---|---|---|---|---|

| 2-Hydroxy-5-(octyloxy)-BA | -OH, -COOH | ~2.9–4.2 | Low in water, high in lipids | Lipophilic prodrugs |

| Sulfasalazine | -N=N-, -SO2NH- | ~3.1 | pH-dependent | Anti-inflammatory |

| 4-(Benzyloxy)-5-sulfooxy-BA | -OSO3H, -O-Benzyl | <2.0 | High in polar solvents | Ionic drug forms |

Aromatic vs. Aliphatic Ether Substituents

5-(Benzyloxy)-2-methylbenzoic Acid (C15H14O3)

This increases melting point (~150–160°C) and crystallinity, favoring solid dosage forms. The methyl group at C2 reduces acidity compared to hydroxyl, altering reactivity .

2-Methoxy-5-(2-thiazolyl)benzoic Acid (C11H9NO3S)

A thiazole ring at C5 adds heterocyclic polarity, enhancing interactions with biological targets. The methoxy group (electron-donating) slightly decreases acidity (pKa ~4.5) compared to hydroxyl, influencing binding affinity in antimicrobial agents .

Table 3. Ether Substituent Comparisons

| Compound | Ether Type | Key Features | Application |

|---|---|---|---|

| 2-Hydroxy-5-(octyloxy)-BA | Aliphatic (C8) | High lipophilicity | Lipid-based delivery |

| 5-(Benzyloxy)-2-methyl-BA | Aromatic | High crystallinity | Solid formulations |

| 2-Methoxy-5-thiazolyl-BA | Heterocyclic | Target-specific binding | Antimicrobials |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.